2-(4-(ethylsulfonyl)phenyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide
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Overview
Description
2-(4-(ethylsulfonyl)phenyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of an ethylsulfonyl group, a phenyl ring, and a tetrahydrobenzo[d]thiazole moiety, making it a versatile molecule for research and industrial purposes.
Mechanism of Action
Target of Action
The compound’s primary targets are Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner which causes its deactivation .
Mode of Action
The compound interacts with CK2 and GSK3β, inhibiting their activity and thus preventing the deactivation of PTEN . This inhibition is achieved through the compound’s interaction with the active sites of these kinases, disrupting their ability to bind and phosphorylate PTEN .
Biochemical Pathways
The inhibition of CK2 and GSK3β affects the PTEN/Akt pathway. Normally, the phosphorylation of PTEN by these kinases leads to its deactivation and subsequent activation of the Akt pathway, promoting cell survival and growth . By inhibiting CK2 and GSK3β, the compound prevents PTEN deactivation, leading to reduced Akt pathway activation .
Result of Action
The result of the compound’s action is the prevention of PTEN deactivation, leading to reduced activation of the Akt pathway . This can potentially lead to decreased cell survival and growth, making the compound of interest for its potential anti-cancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(ethylsulfonyl)phenyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes the following steps:
Formation of the Ethylsulfonyl Phenyl Intermediate: This step involves the sulfonation of a phenyl ring with ethylsulfonyl chloride in the presence of a base such as pyridine.
Synthesis of the Tetrahydrobenzo[d]thiazole Intermediate: This intermediate is prepared by cyclization of appropriate precursors, often involving the reaction of a thioamide with a halogenated ketone.
Coupling Reaction: The final step involves coupling the ethylsulfonyl phenyl intermediate with the tetrahydrobenzo[d]thiazole intermediate using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes scaling up the reactions, optimizing reaction conditions such as temperature and solvent, and employing continuous flow techniques to improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-(ethylsulfonyl)phenyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the sulfonyl group to a sulfide.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
2-(4-(ethylsulfonyl)phenyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene: Shares a similar tetrahydrobenzo scaffold and is known for its anti-inflammatory activity.
4,5,6,7-Tetrahydrobenzo[d]thiazole-based dual kinase inhibitors: These compounds are designed to inhibit kinases like CK2 and GSK3β, showcasing the versatility of the tetrahydrobenzo[d]thiazole scaffold.
Uniqueness
2-(4-(ethylsulfonyl)phenyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its ethylsulfonyl group, in particular, provides opportunities for further functionalization and derivatization, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(4-ethylsulfonylphenyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S2/c1-3-25(22,23)14-7-5-13(6-8-14)11-17(21)20-18-19-15-9-4-12(2)10-16(15)24-18/h5-8,12H,3-4,9-11H2,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHCGWCDMSZROD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)CC(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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